molecular formula C10H13NO3S2 B611335 Thenoyl methionate CAS No. 60752-63-8

Thenoyl methionate

Cat. No.: B611335
CAS No.: 60752-63-8
M. Wt: 259.33
InChI Key: GTPDHYQKBSCXAP-ZETCQYMHSA-N
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Description

Thenoyl methionate is a hypothetical or less-documented compound that combines structural features of two distinct chemical families: the thenoyl group (derived from thenoyl trifluoroacetonate, TTA, a β-diketone ligand) and methionate (a derivative of methionine, an amino acid).

  • Thenoyl Group: Known for strong chelating capabilities, particularly with lanthanides like europium (Eu³⁺), forming luminescent complexes. TTA is widely used in photoluminescent materials due to its ability to sensitize Eu³⁺ emission via the "antenna effect" .
  • Methionate: Salts like sodium, potassium, and iron methionate exhibit bioactivity in agriculture (e.g., nematicidal effects) and animal nutrition (e.g., improved metal absorption) .

Theoretical applications of this compound might include:

  • Coordination Chemistry: As a ligand for rare-earth ions in optoelectronic materials.
  • Agricultural Use: Potential nematicidal or metal-chelating agent with modified pharmacokinetics.

Properties

CAS No.

60752-63-8

Molecular Formula

C10H13NO3S2

Molecular Weight

259.33

IUPAC Name

(2S)-4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid

InChI

InChI=1S/C10H13NO3S2/c1-15-6-4-7(10(13)14)11-9(12)8-3-2-5-16-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

GTPDHYQKBSCXAP-ZETCQYMHSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CS1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thenoyl methionate;  T.A.M.;  N-2-Thienoylmethionine; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences :

  • TTA is a β-diketone ligand with strong electron-withdrawing trifluoromethyl groups, enhancing its ability to chelate Eu³⁺ and stabilize excited states . In contrast, methionate derivatives lack β-diketone functionality, relying instead on amino acid backbones for metal coordination.
  • Photoluminescence Performance: In ZnAlEu layered double hydroxides (LDHs), TTA-intercalated materials exhibit higher Ω₂ (Judd-Ofelt parameter) values (Ω₂ = 15.4 × 10⁻²⁰ cm²) compared to carboxylate ligands like isophthalate (ISO, Ω₂ = 14.0 × 10⁻²⁰ cm²), indicating a less centrosymmetric Eu³⁺ environment and stronger red emission . Hypothetically, replacing TTA with thenoyl methionate could alter ligand field symmetry and quantum yield due to methionine’s bulkier structure.
Ligand Ω₂ (×10⁻²⁰ cm²) Application
TTA 15.4 Luminescent LDHs
ISO 14.0 Luminescent LDHs
Methionate* N/A Potential biocompatible ligand

*Theoretical comparison.

Methionate Derivatives (Sodium, Potassium, Iron Methionate)

Agricultural Efficacy :

  • Nematicidal Activity: Sodium and potassium methionate reduce nematode populations (e.g., Belonolaimus longicaudatus) at 224–448 kg/ha but cause phytotoxicity in creeping bentgrass at 448 kg/ha .
  • Metal Absorption : Iron methionate shows superior bioavailability compared to iron sulfate in poultry, with 55% weight uniformity vs. 76% for sulfate, attributed to better rheological properties and slower dissolution .
Compound Efficacy (Nematode Reduction) Phytotoxicity (448 kg/ha) Bioavailability (vs. Sulfate)
Sodium Methionate High Moderate N/A
Iron Methionate N/A Low 55% uniformity
This compound* Unknown Unknown Theoretical improvement

*Hypothetical extrapolation.

Q & A

What are the recommended methods for synthesizing and characterizing thenoyl methionate complexes?

Basic Research Question
Methodological Answer:
this compound complexes are synthesized via chelation reactions, typically involving methionine derivatives and metal salts under controlled pH conditions. Key steps include:

  • Synthesis: Reacting L-methionine methyl ester (C₆H₁₃NO₂S) with metal ions (e.g., Fe²⁺, Zn²⁺) in aqueous or organic solvents. For example, iron methionate is prepared by mixing ferrous sulfate with methionine at alkaline pH to enhance chelate stability .
  • Characterization:
    • Spectroscopy: FT-IR to confirm bonding between sulfhydryl groups and metal ions.
    • X-ray crystallography: Resolve crystal structures, as demonstrated in europium-thenoyl trifluoroacetonate complexes, which reveal ligand coordination geometry .
    • Mass spectrometry: Verify molecular weight (e.g., iron methionate: 426 g/mol) and isotopic patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thenoyl methionate
Reactant of Route 2
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Thenoyl methionate

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